molecular formula C25H25FN6O3S B2436651 ethyl 4-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852167-63-6

ethyl 4-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2436651
CAS No.: 852167-63-6
M. Wt: 508.57
InChI Key: UIYMETCXHQJJKC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H25FN6O3S and its molecular weight is 508.57. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Researchers have developed methods for synthesizing compounds containing ethyl piperazine-1-carboxylate derivatives through microwave-assisted synthesis. These methods lead to compounds with potential antimicrobial, antilipase, and antiurease activities. For example, Başoğlu et al. (2013) discussed the synthesis of hybrid molecules starting from ethyl piperazine-1-carboxylate, which resulted in compounds showing good to moderate antimicrobial activity against test microorganisms, as well as antiurease and antilipase activities in some cases (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antitumor Activity

A novel series of 1,2,4-triazole Schiff bases containing piperazine groups have been synthesized and evaluated for their antitumor activity. Ding et al. (2016) found that most of these compounds had good to excellent inhibitory activity against CDC25B, a protein phosphatase involved in cell cycle control, indicating their potential as antitumor agents (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Herbicidal and Plant Growth Regulatory Activities

The synthesis and biological evaluation of aryl(thio)carbamoyl derivatives of piperazines have revealed their potential as herbicides and plant growth regulators. Stoilkova, Yonova, and Ananieva (2014) demonstrated that certain piperazine derivatives exhibited significant herbicidal activity against Triticum aestivum, as well as cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova, Yonova, & Ananieva, 2014).

Synthesis and Evaluation of Conazole Analogues

Mermer et al. (2018) explored the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus, which were evaluated for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds, synthesized via green chemistry techniques such as microwave and ultrasound irradiation, showed promising results in biological screening, highlighting their potential in therapeutic applications (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

Antimicrobial and Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized a series of compounds evaluated for their antituberculosis activity. One compound, in particular, showed promising activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, as well as moderate antituberculosis activity, without being cytotoxic (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Properties

IUPAC Name

ethyl 4-[2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O3S/c1-2-35-25(34)31-13-11-30(12-14-31)22(33)16-36-24-29-28-23(32(24)18-9-7-17(26)8-10-18)20-15-27-21-6-4-3-5-19(20)21/h3-10,15,27H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYMETCXHQJJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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